![molecular formula C12H16FNO B12082286 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenoxy group substituted with fluorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenol and pyrrolidine.
Formation of the Phenoxy Intermediate: The phenol is first converted to its corresponding phenoxy derivative using a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent, such as chloromethylpyrrolidine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-methylphenoxyacetone.
Reduction: Formation of 3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine-2-amine.
Substitution: Formation of 3-[(2-methoxy-5-methylphenoxy)methyl]pyrrolidine.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new medications, especially those targeting central nervous system receptors.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 3-[(2-Fluoro-4-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Chloro-5-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Fluoro-5-ethylphenoxy)methyl]pyrrolidine
Uniqueness
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its applications.
属性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC 名称 |
3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI 键 |
KEDALUFBZFBATL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)OCC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

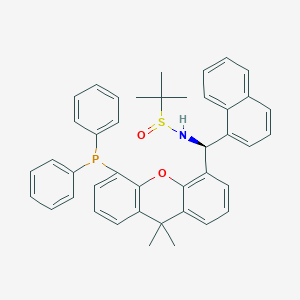
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
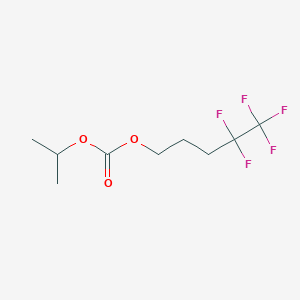
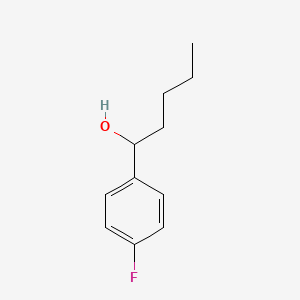
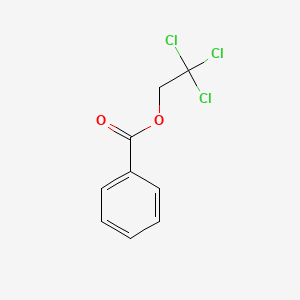
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
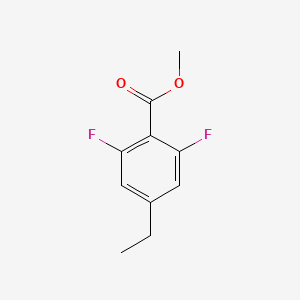
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
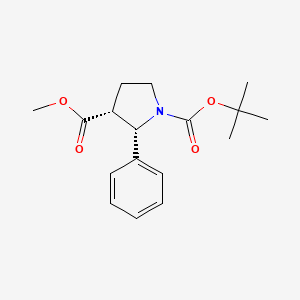
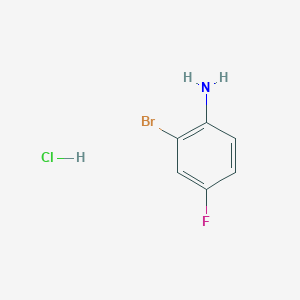
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

